Melliferone

Description

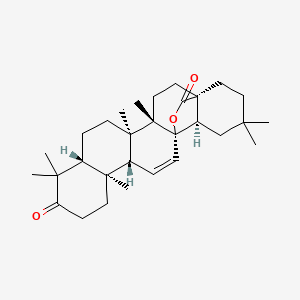

from Brazilian propolis; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44O3 |

|---|---|

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(1S,4S,5R,8R,13S,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-10,23-dione |

InChI |

InChI=1S/C30H44O3/c1-24(2)14-16-29-17-15-28(7)27(6)12-8-19-25(3,4)22(31)10-11-26(19,5)20(27)9-13-30(28,21(29)18-24)33-23(29)32/h9,13,19-21H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,26-,27+,28-,29-,30-/m0/s1 |

InChI Key |

BHVMSBIGWPPGBF-LHAYROSJSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C=CC4(C2C1)OC3=O)C)(C)C)C)C)C |

Synonyms |

melliferone |

Origin of Product |

United States |

Foundational & Exploratory

The Triterpenoid Melliferone: A Technical Guide on Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel triterpenoid, melliferone. It covers its structural elucidation, biological activity against the Human Immunodeficiency Virus (HIV), and detailed experimental protocols for its isolation and bioactivity assessment.

Core Structure and Physicochemical Data of this compound

This compound is a pentacyclic triterpenoid isolated from Brazilian propolis.[1][2] Its chemical structure was determined through extensive spectroscopic analysis, including high-resolution fast atom bombardment mass spectrometry (FABMS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The structure has been established as 3-oxoolean-11-en-13β,28-olide .[1][2]

The high-resolution FABMS of this compound showed a quasimolecular ion peak at m/z 451.3195 [M − H]-, corresponding to the molecular formula C₃₀H₄₄O₃.[1] The ¹³C NMR spectrum displayed signals for 30 carbons, indicating a triterpenoid skeleton.[1][2] Key spectral features include the presence of a 3-ketone group (δC 216.8) and the characteristic signals for an oleanane-type structure.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₃ | [1] |

| Calculated Mass | 452.3290 | [1] |

| HR-FABMS [M-H]⁻ | m/z 451.3195 (Calcd. 451.3212) | [1] |

| Key ¹³C NMR Signal | δC 216.8 (C-3 ketone) | [1][2] |

Biological Activity and Proposed Mechanism of Action

This compound was evaluated for its antiviral activity against HIV-1 in H9 lymphocytes.[1] It demonstrated inhibitory effects on viral replication.[3] Alongside this compound, several other triterpenoids were isolated from the same propolis sample, with moronic acid showing the most significant anti-HIV activity.[1]

Table 2: Anti-HIV Activity of this compound and Co-isolated Triterpenoids

| Compound | EC₅₀ (µg/mL)ᵃ | IC₅₀ (µg/mL)ᵇ | TIᶜ |

| This compound | 0.205 | >100 | >488 |

| Moronic Acid | <0.1 | 18.6 | >186 |

| Anwuweizonic Acid | >100 | >100 | - |

| Betulonic Acid | 1.3 | >100 | >77 |

| Zidovudine (AZT) | 0.005 | >100 | >20,000 |

ᵃEC₅₀: 50% effective concentration for inhibiting HIV-1 replication. ᵇIC₅₀: 50% inhibitory concentration for cell growth. ᶜTI: Therapeutic Index (IC₅₀/EC₅₀). (Data sourced from Ito et al., 2001)[1]

While the precise signaling pathway for this compound is not fully elucidated, the mechanism for structurally related oleanane and lupane triterpenoids in inhibiting HIV-1 is well-documented. The primary target is a late stage in the viral replication cycle known as viral maturation . These compounds, including derivatives of the co-isolated moronic acid, function as maturation inhibitors . They specifically inhibit the final proteolytic cleavage of the Gag polyprotein precursor (p25 or CA-SP1) into the mature capsid protein (p24). This disruption results in the assembly of morphologically aberrant, non-infectious virions.

Experimental Protocols

The following protocols are summarized from the methodologies described in the primary literature.[1][2]

Isolation and Purification of this compound

This workflow outlines the multi-step process for isolating this compound from its natural source.

Protocol Steps:

-

Extraction: 600g of Brazilian propolis is extracted with methanol to yield a crude extract.[1]

-

Fractionation: The methanol extract is adsorbed onto Celite and sequentially washed with hexane, chloroform, ethyl acetate, and methanol.[1]

-

Column Chromatography: The chloroform-soluble fraction (approximately 293g), being rich in triterpenoids, is subjected to silica gel column chromatography.[1] A gradient solvent system (e.g., hexane-chloroform to methanol) is used for elution.

-

Isolation: Fractions are collected and analyzed (e.g., by TLC). Those containing the target compound are combined.

-

Purification: The this compound-containing fraction is further purified by repeated silica gel chromatography to yield the pure compound.[1]

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[1][2]

Anti-HIV Activity Assay

The anti-HIV activity is determined by monitoring the inhibition of virus-induced cytopathic effects in a susceptible cell line.

Materials:

-

H9 Human Lymphocytes

-

HIV-1 (e.g., HTLV-IIIB strain)

-

Test compounds (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability stain

-

Control drug (e.g., Zidovudine/AZT)

Protocol Steps:

-

Cell Plating: Plate H9 lymphocytes at a determined density in a 96-well microtiter plate.

-

Compound Addition: Add serial dilutions of the test compounds (this compound, etc.) and control drugs to the wells. Include wells with mock-infected cells for cytotoxicity assessment (IC₅₀) and wells with infected, untreated cells as a viral control.

-

Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 7 days) at 37°C in a humidified, 5% CO₂ atmosphere.

-

Viability Assessment: After incubation, quantify the viability of the cells in each well using a colorimetric method like the MTT assay. The absorbance is read on a microplate reader.

-

Data Analysis:

-

EC₅₀ Calculation: The concentration of the compound that inhibits viral replication by 50% is calculated by comparing the viability of treated, infected cells to untreated, infected cells.

-

IC₅₀ Calculation: The concentration of the compound that reduces the viability of mock-infected cells by 50% is determined.

-

Therapeutic Index (TI): The selectivity of the compound is calculated as the ratio of IC₅₀ to EC₅₀. A higher TI value indicates greater selectivity for antiviral activity over cellular toxicity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

No Reported Chemical Synthesis Pathways for Melliferone Found in Scientific Literature

A comprehensive search of chemical literature and databases has revealed no published reports on the total or partial chemical synthesis of melliferone. This natural product, a complex triterpenoid, has been isolated from Brazilian propolis and has been identified as having potential anti-HIV activity.[1][2][3] While the isolation, characterization, and biological evaluation of this compound are documented, its synthesis from simpler chemical precursors has not been described in the available scientific literature.

This compound is a structurally intricate molecule, and its synthesis would likely represent a significant challenge in the field of organic chemistry. The development of a synthetic route would require a sophisticated multi-step strategy to assemble the core carbon skeleton and install the requisite functional groups with the correct stereochemistry.

Due to the absence of any published synthetic pathways, it is not possible to provide the requested in-depth technical guide, including:

-

Data Presentation: No quantitative data such as reaction yields, temperatures, or times for the synthesis of this compound exists to be summarized in tables.

-

Experimental Protocols: Detailed methodologies for key experiments in the synthesis of this compound cannot be provided as no such experiments have been reported.

-

Visualization of Signaling Pathways: As there are no described synthetic pathways, diagrams of these pathways cannot be created.

The scientific community's efforts to date have focused on the isolation of this compound from natural sources to study its chemical properties and biological activities.[1][2][3] The future may hold the development of a total synthesis of this compound, which would be a significant achievement and would be reported in peer-reviewed scientific journals. At present, however, no such information is available.

References

Melliferone's Anti-HIV Activity: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid, has demonstrated notable anti-HIV activity, positioning it as a compound of interest in the ongoing search for new antiretroviral agents. Isolated from Brazilian propolis, this natural product has been evaluated for its ability to inhibit HIV-1 replication in vitro.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-HIV properties, including its quantitative activity data, a detailed experimental protocol for assessing its efficacy, and a discussion of its potential, though not yet fully elucidated, mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of virology and drug development.

Quantitative Anti-HIV Activity

The anti-HIV-1 activity of this compound and its related compounds was evaluated in H9 lymphocytes. The efficacy of these compounds is summarized below, with activity determined by the inhibition of HIV-1 replication.

| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |

| This compound | No suppression | 18.6 | <10 |

| Moronic acid | <0.1 | >18.6 | >186 |

| Anwuweizonic acid | No suppression | 2.14 | <10 |

| Betulonic acid | 0.22 | 1.8 | 8 |

| Methanolic extract of Propolis | <0.10 | >17.1 | >171 |

-

EC50: The concentration of the compound that causes a 50% reduction in the viral replication.[1]

-

IC50: The concentration of the compound that is cytotoxic to 50% of the host cells.[1]

-

Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for viral targets over host cells.[1]

Data sourced from Ito et al., 2001, Journal of Natural Products.[1][2]

Experimental Protocol: Anti-HIV-1 p24 Antigen Assay

The following is a generalized protocol for determining the anti-HIV-1 activity of a compound like this compound by measuring the inhibition of p24 antigen production in infected cells. The specific details for the this compound experiments are based on the methods described by Ito et al., 2001.[1][2]

1. Cell Culture and Virus Preparation:

-

Cell Line: H9 lymphocytes, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are cultured at 37°C in a 5% CO2 incubator.

-

Virus Stock: A stock of HIV-1 (e.g., IIIB isolate) is prepared and titrated to determine the tissue culture infectious dose 50 (TCID50).

2. Anti-HIV Assay Procedure:

-

H9 cells are seeded in 24-well plates.

-

The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

-

Immediately after infection, the test compound (this compound), dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations, is added to the wells. A positive control (e.g., AZT) and a negative control (DMSO vehicle) are also included.

-

The plates are incubated for 4 days at 37°C in a 5% CO2 incubator.

3. p24 Antigen Quantification (ELISA):

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of the viral core protein p24 in the supernatant is quantified using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

-

The absorbance is read using a microplate reader at 450 nm.

4. Cytotoxicity Assay:

-

In parallel, uninfected H9 cells are treated with the same concentrations of the test compound.

-

After 4 days of incubation, cell viability is assessed using a standard method, such as the MTT assay or trypan blue exclusion.

5. Data Analysis:

-

The EC50 is calculated by determining the concentration of the compound that results in a 50% reduction in p24 antigen production compared to the untreated, infected control.

-

The IC50 is calculated as the concentration of the compound that causes a 50% reduction in the viability of uninfected cells.

-

The Therapeutic Index (TI) is calculated as the ratio of IC50 to EC50.

Visualizations

Caption: Workflow for the anti-HIV-1 p24 antigen assay.

Mechanism of Action

The precise molecular target of this compound in the HIV-1 replication cycle has not been definitively elucidated in the available scientific literature. However, based on the known mechanisms of other anti-HIV triterpenoids, several potential pathways can be hypothesized. Many triterpenoids are known to interfere with the early stages of the viral life cycle, particularly viral entry.

Hypothesized Mechanism: Inhibition of HIV-1 Entry

It is plausible that this compound acts as an HIV-1 entry inhibitor. This class of antiretrovirals prevents the virus from entering host cells, a critical first step in infection. The process of HIV-1 entry involves the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor, followed by a conformational change that allows binding to a coreceptor (CCR5 or CXCR4). This ultimately leads to the fusion of the viral and cellular membranes, mediated by the gp41 protein. Triterpenoids have been shown to interfere with these interactions.

Caption: Hypothesized mechanism of HIV-1 entry inhibition by this compound.

Conclusion

This compound, a triterpenoid isolated from Brazilian propolis, has demonstrated anti-HIV-1 activity in vitro. While its precise mechanism of action remains to be fully characterized, the available data suggest that it may interfere with the HIV-1 life cycle. The presented quantitative data and experimental protocol provide a foundation for further investigation into this promising natural product. Future research should focus on elucidating the specific molecular target of this compound to better understand its potential as a lead compound for the development of new antiretroviral therapies. The exploration of its activity against a broader range of HIV-1 strains, including drug-resistant variants, is also a critical next step.

References

Melliferone: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melliferone, a naturally occurring pentacyclic triterpenoid of the oleanane class, has emerged as a molecule of interest in therapeutic research. Isolated from Brazilian propolis, its primary and most well-documented biological activity is the inhibition of Human Immunodeficiency Virus (HIV) replication. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a central focus on its anti-HIV properties. While direct evidence for other therapeutic applications is limited, this paper will also explore potential avenues for future research based on the known activities of structurally related oleanane triterpenoids, including anti-cancer, anti-inflammatory, and antioxidant effects. This document aims to serve as a resource for researchers and professionals in drug development by consolidating the available data, presenting it in a structured format, and outlining detailed experimental methodologies to facilitate further investigation into the therapeutic promise of this compound.

Introduction

This compound, chemically identified as 3-oxoolean-11-en-13β,28-olide, is a triterpenoid compound isolated from Brazilian propolis.[1] Propolis, a resinous mixture produced by honeybees, has a long history of use in traditional medicine for its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The isolation and characterization of this compound have opened avenues for investigating its specific pharmacological effects.

The most significant finding to date is the anti-HIV activity of this compound, as demonstrated in preclinical studies.[1][2] This discovery has positioned this compound as a potential lead compound for the development of novel antiretroviral agents. As an oleanane triterpenoid, this compound belongs to a class of natural products known for their broad spectrum of biological activities.[1][3] This structural classification suggests that this compound may possess other therapeutic properties worthy of investigation.

This whitepaper will delve into the known anti-HIV activity of this compound, presenting the quantitative data and experimental protocols from pivotal studies. Furthermore, it will explore the potential for this compound to target other disease pathways, drawing on the established pharmacology of related oleanane triterpenoids to propose future research directions.

Known Therapeutic Target: Anti-HIV Activity

The primary therapeutic target identified for this compound is the replication machinery of the Human Immunodeficiency Virus (HIV).

Quantitative Data

The anti-HIV-1 activity of this compound was evaluated in H9 lymphocytes. The following table summarizes the key quantitative data from the study by Ito et al. (2001).

| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |

| This compound | 1.0 | >100 | >100 |

| Moronic Acid | <0.1 | >18.6 | >186 |

| Zidovudine (AZT) | 0.004 | >100 | >25,000 |

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication.

-

IC50 (50% Inhibitory Concentration): The concentration of the compound that is cytotoxic to 50% of the host cells.

-

Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for the virus over the host cell.

Experimental Protocol: Anti-HIV-1 Assay in H9 Lymphocytes

The following is a detailed methodology for the anti-HIV-1 assay used to evaluate this compound, based on the description by Ito et al. (2001) and general protocols for similar assays.

Objective: To determine the in vitro anti-HIV-1 activity of this compound by measuring the inhibition of viral replication in a human T-lymphocyte cell line (H9).

Materials:

-

Cell Line: H9 human T-lymphocyte cell line.

-

Virus: HIV-1 (e.g., HTLV-IIIB strain).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Control Drug: Zidovudine (AZT) as a positive control.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

-

Reagents: Trypan blue for cell viability counting, p24 antigen capture ELISA kit for quantifying viral replication.

-

Equipment: 96-well microtiter plates, incubator (37°C, 5% CO2), centrifuge, inverted microscope, ELISA plate reader.

Procedure:

-

Cell Culture: Maintain H9 cells in RPMI 1640 medium at a density of 3-5 x 105 cells/mL.

-

Cytotoxicity Assay (IC50 Determination):

-

Seed H9 cells (1 x 104 cells/well) in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 4-5 days at 37°C, 5% CO2.

-

Assess cell viability using a standard method (e.g., MTT assay or trypan blue exclusion).

-

Calculate the IC50 value from the dose-response curve.

-

-

Antiviral Assay (EC50 Determination):

-

Infect H9 cells with a predetermined amount of HIV-1 stock.

-

Seed the infected H9 cells (1 x 104 cells/well) in a 96-well plate.

-

Add serial dilutions of this compound to the wells in triplicate. Include wells with infected untreated cells (virus control) and uninfected cells (cell control).

-

Incubate for 4-5 days at 37°C, 5% CO2.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen capture ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

-

-

Therapeutic Index Calculation: Calculate the TI by dividing the IC50 by the EC50.

Putative Mechanism of Action

While the precise molecular target of this compound in the HIV life cycle has not been elucidated, research on other anti-HIV triterpenoids suggests several potential mechanisms.[4][5][6] These include:

-

Inhibition of Viral Entry and Fusion: Some triterpenoids can interfere with the interaction between the viral envelope glycoproteins (gp120 and gp41) and the host cell receptors (CD4, CXCR4, or CCR5), preventing the virus from entering the cell.

-

Inhibition of HIV Protease: HIV protease is a critical enzyme for the maturation of new viral particles. Triterpenoids can act as inhibitors of this enzyme, leading to the production of non-infectious virions.

-

Inhibition of Viral Maturation: Some triterpenoids, like bevirimat, inhibit the final cleavage of the Gag polyprotein, a crucial step in the formation of a mature and infectious viral core.[6]

Given that moronic acid, a structurally similar triterpenoid isolated from the same propolis sample, was identified as the major anti-HIV principle, it is plausible that this compound shares a similar mechanism of action.[1]

Caption: Potential inhibition points of this compound in the HIV lifecycle.

Potential Therapeutic Targets: An Outlook Based on Oleanane Triterpenoids

While the anti-HIV activity of this compound is its only experimentally confirmed therapeutic effect to date, its classification as an oleanane triterpenoid suggests a broader potential for pharmacological activity.[1][3] The following sections explore potential therapeutic targets for this compound based on the known biological effects of this class of compounds. It is important to note that these are areas for future investigation and are not yet supported by direct experimental evidence for this compound itself.

Anti-Cancer Activity

Numerous oleanane triterpenoids have demonstrated potent anti-cancer activity through various mechanisms.[1]

Potential Targets and Signaling Pathways:

-

Induction of Apoptosis: Oleanane triterpenoids can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and by activating caspases.

-

Inhibition of Cell Proliferation: They can arrest the cell cycle at different phases (e.g., G1, G2/M) by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

-

Anti-Angiogenesis: Some oleanane triterpenoids can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby restricting tumor growth.

-

Modulation of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as NF-κB, PI3K/Akt, and MAPK/ERK, are known to be modulated by oleanane triterpenoids.

Caption: Potential anti-cancer mechanisms of this compound.

Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Oleanane triterpenoids are known to possess significant anti-inflammatory properties.

Potential Targets and Signaling Pathways:

-

Inhibition of Pro-inflammatory Enzymes: Oleanane triterpenoids can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators.

-

Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory oleanane triterpenoids.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Many oleanane triterpenoids exhibit antioxidant effects.

Potential Mechanisms:

-

Direct Radical Scavenging: The chemical structure of oleanane triterpenoids may allow them to directly neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: They can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2 signaling pathway.

Experimental Workflow for Investigating Novel Therapeutic Targets

The following diagram outlines a general workflow for the preclinical investigation of this compound's potential therapeutic activities beyond its anti-HIV effects.

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a promising natural product with confirmed anti-HIV activity. The primary therapeutic target identified to date is the HIV replication process, making it a candidate for further development as an antiretroviral agent. Future research should focus on elucidating the precise molecular mechanism of its anti-HIV action.

Furthermore, the structural relationship of this compound to other biologically active oleanane triterpenoids suggests a high potential for other therapeutic applications. Systematic investigation into its anti-cancer, anti-inflammatory, and antioxidant properties is warranted. The experimental protocols and workflows outlined in this whitepaper provide a framework for such future studies. A deeper understanding of the pharmacological profile of this compound will be crucial in unlocking its full therapeutic potential.

References

- 1. Pentacyclic triterpenes of the lupane, oleanane and ursane group as tools in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Triterpene Derivatives that Inhibit Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

Guía Técnica sobre la Elucidación y Caracterización Estructural de la Tetrodotoxina

Para: Investigadores, Científicos y Profesionales del Desarrollo de Fármacos

Asunto: Guía Técnica Profunda sobre la Elucidación y Caracterización Estructural de la Tetrodotoxina

Fecha: 14 de noviembre de 2025

Resumen Ejecutivo

Este documento proporciona una guía técnica detallada sobre la elucidación y caracterización estructural de la tetrodotoxina (TTX), una potente neurotoxina de origen natural. Dada la ausencia de información sobre un compuesto denominado "Meliferona" en la literatura científica, esta guía utiliza la tetrodotoxina como un caso de estudio exhaustivo para ilustrar el proceso de determinación estructural de productos naturales complejos. La tetrodotoxina, aislada principalmente de los ovarios del pez globo, presenta una estructura de jaula única y una potente actividad biológica como bloqueador selectivo de los canales de sodio.[1][2][3][4][5] Esta guía abarca los protocolos experimentales para el aislamiento y la purificación, la interpretación de datos espectroscópicos y la elucidación de su mecanismo de acción a nivel molecular. Se presentan todos los datos cuantitativos en tablas estructuradas y se incluyen diagramas de flujo y vías de señalización para una mejor comprensión.

Introducción

La elucidación de la estructura de productos naturales es un pilar fundamental en el descubrimiento de fármacos y en la comprensión de los procesos biológicos. La tetrodotoxina (TTX) es un ejemplo paradigmático de una molécula compleja cuya estructura ha intrigado a los químicos durante décadas. Su fórmula molecular es C11H17N3O8 y posee una estructura de jaula de dioxa-adamantano con un grupo guanidinio y numerosos centros quirales.[3] Su potente y selectiva inhibición de los canales de sodio dependientes de voltaje la convierte en una herramienta invaluable en neurociencia y en un candidato potencial para el desarrollo de nuevos analgésicos.

Aislamiento y Purificación

La fuente principal para el aislamiento de la tetrodotoxina son los ovarios del pez globo (género Fugu).[1][2][4] El proceso de purificación es un desafío debido a la baja concentración de la toxina en el material biológico y a su naturaleza polar. A continuación, se detalla un protocolo general.

Protocolos Experimentales

2.1. Extracción Inicial

-

Homogeneización: Los ovarios de pez globo frescos o congelados se homogeneizan en una solución de ácido acético al 1% en metanol.

-

Desgrasado: La mezcla homogeneizada se centrifuga y el sobrenadante se decanta. El residuo se extrae repetidamente con metanol para eliminar los lípidos.

-

Extracción Acuosa: El residuo desgrasado se extrae con agua destilada caliente.

-

Precipitación: El extracto acuoso se trata con acetato de plomo para precipitar proteínas y otras impurezas. Tras la centrifugación, el exceso de plomo en el sobrenadante se elimina mediante la adición de sulfuro de hidrógeno gaseoso, precipitando sulfuro de plomo.

2.2. Purificación Cromatográfica

-

Cromatografía con Carbón Activado: El sobrenadante libre de plomo se pasa a través de una columna de carbón activado. La columna se lava con agua destilada y posteriormente la toxina se eluye con una mezcla de etanol/ácido acético/agua.

-

Cromatografía de Intercambio Iónico: La facción eluida se somete a una cromatografía de intercambio catiónico. Se utiliza una resina de intercambio catiónico fuerte (por ejemplo, Amberlite IRC-50). La columna se eluye con un gradiente de ácido acético.

-

Cromatografía de Adsorción: Se realiza una purificación adicional mediante cromatografía en columna de alúmina o gel de sílice.

-

Cristalización: La tetrodotoxina purificada se cristaliza a partir de una solución acuosa de ácido acético diluido.

Diagrama 1: Flujo de trabajo para el aislamiento y purificación de la Tetrodotoxina.

Caracterización Espectroscópica

La elucidación de la compleja estructura de la tetrodotoxina se logró mediante la combinación de diversas técnicas espectroscópicas.

Espectroscopia de Resonancia Magnética Nuclear (RMN)

La RMN es la técnica más poderosa para la determinación de la estructura de compuestos orgánicos. Los espectros de ¹H y ¹³C, junto con experimentos bidimensionales, permitieron el ensamblaje de la estructura de la TTX.

Tabla 1: Datos de RMN de ¹H para la Tetrodotoxina (500 MHz, D₂O)

| Posición del Protón | Desplazamiento Químico (δ, ppm) | Multiplicidad | Constante de Acoplamiento (J, Hz) |

| H-4 | 5.89 | d | 9.5 |

| H-4a | 2.38 | dd | 9.5, 4.5 |

| H-5 | 4.15 | m | |

| H-6 | 4.05 | m | |

| H-7 | 4.40 | m | |

| H-8 | 4.10 | m | |

| H-9 | 2.25 | d | 9.5 |

| H-10 | 4.85 | s | |

| CH₂OH | 3.80, 3.95 | m |

Tabla 2: Datos de RMN de ¹³C para la Tetrodotoxina (125 MHz, D₂O)

| Posición del Carbono | Desplazamiento Químico (δ, ppm) |

| C-2 | 157.5 |

| C-4 | 83.0 |

| C-4a | 43.5 |

| C-5 | 73.0 |

| C-6 | 77.5 |

| C-7 | 72.0 |

| C-8 | 78.0 |

| C-8a | 58.0 |

| C-9 | 40.0 |

| C-10 | 102.0 |

| CH₂OH | 62.5 |

Espectrometría de Masas (EM)

La espectrometría de masas de alta resolución proporciona el peso molecular exacto y la fórmula molecular. Las técnicas de fragmentación ayudan a identificar los componentes estructurales.

Tabla 3: Datos de Espectrometría de Masas (ESI-MS) de la Tetrodotoxina

| Ión | m/z (calculado) | m/z (observado) |

| [M+H]⁺ | 320.1088 | 320.1091 |

| [M-H₂O+H]⁺ | 302.1000 | 302.1003 |

| [M-2H₂O+H]⁺ | 284.0900 | 284.0905 |

Espectroscopia Infrarroja (IR)

La espectroscopia IR es útil para identificar los grupos funcionales presentes en la molécula.

Tabla 4: Datos de Espectroscopia IR para la Tetrodotoxina (KBr)

| Frecuencia (cm⁻¹) | Asignación del Grupo Funcional |

| 3400-3200 (ancha) | Tensión O-H (alcoholes) |

| 3150 | Tensión N-H (grupo guanidinio) |

| 1660 | Tensión C=N (grupo guanidinio) |

| 1600 | Flexión N-H |

| 1100-1000 | Tensión C-O (alcoholes, éteres) |

Mecanismo de Acción y Vías de Señalización

La tetrodotoxina ejerce su efecto tóxico al unirse con alta afinidad al sitio 1 del poro externo de los canales de sodio dependientes de voltaje (Nav).[6] Este bloqueo impide el flujo de iones de sodio hacia el interior de la célula nerviosa, lo que a su vez inhibe la generación y propagación de los potenciales de acción en las neuronas y otras células excitables.[6]

Diagrama 2: Vía de señalización simplificada del bloqueo de los canales de sodio por la Tetrodotoxina.

Conclusión

La elucidación de la estructura de la tetrodotoxina representa un triunfo de la química de productos naturales y de las técnicas espectroscópicas. Esta guía ha proporcionado un marco detallado para comprender el proceso, desde el aislamiento de la molécula hasta la caracterización de su mecanismo de acción. La información aquí presentada sirve como un recurso valioso para los investigadores que trabajan en el descubrimiento de fármacos, la neurociencia y campos afines, destacando la importancia de la investigación de productos naturales en el avance de la ciencia.

References

- 1. Pez globo – Tetrodotoxina – Fundación iO [fundacionio.com]

- 2. La Tetrodotoxina: Del fugu a los zombis [iquimica.unam.mx]

- 3. Tetrodotoxina - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 4. DeCS [decs.bvsalud.org]

- 5. Tetrodotoxina: definición médica. Diccionario CUN [cun.es]

- 6. tesiunamdocumentos.dgb.unam.mx [tesiunamdocumentos.dgb.unam.mx]

Melliferone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melliferone, a novel triterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent anti-HIV properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and characterization, and a summary of its known biological effects. Quantitative data are presented in tabular format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using diagrams to provide a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound has been identified and isolated from Brazilian propolis, a resinous substance collected by Africanized honeybees (Apis mellifera).[1][2][3] The primary botanical source for this specific type of propolis has been identified as Myrceugenia euosma, a plant belonging to the Myrtaceae family.[2] This discovery underscores the importance of ethnobotanical leads in the identification of novel therapeutic compounds.

Isolation of this compound from Brazilian Propolis

The isolation of this compound from Brazilian propolis is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the methodology described in the initial discovery of the compound.[1][2]

Experimental Protocol: Extraction and Fractionation

A detailed workflow for the extraction and initial fractionation of this compound from Brazilian propolis is outlined below.

Caption: Extraction and fractionation workflow for Brazilian propolis.

Experimental Protocol: Chromatographic Purification

The chloroform fraction, being rich in triterpenoids, is subjected to a series of chromatographic steps to isolate pure this compound.[1][2]

Caption: Chromatographic purification of this compound.

Physicochemical and Spectroscopic Data

This compound is a triterpenoid with the chemical name 3-oxoolean-11-en-13β,28-olide.[1][2] Its structure was elucidated using various spectroscopic techniques.

| Data Type | Value | Reference |

| Molecular Formula | C₃₀H₄₂O₃ | [1] |

| High-Resolution FABMS (m/z) | [M-H]⁻ 451.3195 (calculated 451.3212) | [1][2] |

| ¹³C NMR (key signal) | δC 216.8 (s) (3-ketone group) | [1][2] |

Biological Activity: Anti-HIV Properties

This compound has demonstrated significant anti-HIV activity.[1] The primary assay used to determine this activity was a cell-based model using H9 lymphocytes.

Quantitative Data on Anti-HIV Activity

The anti-HIV activity of this compound and the crude extract from which it was isolated are summarized below.

| Compound/Extract | EC₅₀ (µg/mL) | TI (Therapeutic Index) | Reference |

| Methanolic Extract of Propolis | <0.10 | >171 | [1][2] |

| This compound | 0.205 | >49 | [4] |

| Moronic Acid (co-isolated) | <0.1 | >186 | [1][2][3] |

Experimental Protocol: Anti-HIV Assay

The anti-HIV activity was assessed by measuring the inhibition of HIV-1 replication in H9 lymphocytes. The p24 antigen, a core protein of HIV, was quantified as an indicator of viral replication.

Caption: Workflow for the in vitro anti-HIV p24 antigen assay.

While the exact mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated in the provided literature, its anti-HIV activity suggests interference with the viral life cycle. Further research is required to pinpoint the precise molecular targets.

Conclusion

This compound, a triterpenoid sourced from Brazilian propolis, exhibits promising anti-HIV activity. The detailed isolation protocols and biological data presented in this guide offer a valuable resource for researchers engaged in natural product chemistry and drug discovery. Future investigations should focus on elucidating the specific mechanism of action of this compound to further explore its therapeutic potential.

References

- 1. apitherapy.com [apitherapy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-AIDS agents. 48.(1) Anti-HIV activity of moronic acid derivatives and the new this compound-related triterpenoid isolated from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products [mdpi.com]

Melliferone: A Technical Overview of an Investigational Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melliferone, a novel triterpenoid first isolated from Brazilian propolis, has been the subject of preliminary investigation for its biological activity. This document provides a comprehensive technical overview of the existing scientific data on this compound, with a focus on its pharmacological properties, cytotoxicity, and the experimental methodologies used in its initial characterization. The available research, primarily from a seminal study, indicates that while this compound itself did not exhibit significant anti-HIV activity, its discovery has contributed to the broader understanding of triterpenoids as a class of molecules with potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration of this compound and related compounds.

Introduction

This compound is a naturally occurring triterpenoid identified as 3-oxoolean-11-en-13β,28-olide.[1][2] It was first isolated and characterized in 2001 from a methanol extract of Brazilian propolis, a resinous substance produced by honeybees.[1][2][3] The discovery of this compound was part of a broader screening effort to identify novel anti-AIDS agents from natural sources.[1][2] While the initial investigation into its anti-HIV properties did not yield a lead compound, the study provided foundational data on its cytotoxicity and a basis for further research into the pharmacological potential of this class of molecules.

Pharmacological Properties

The pharmacological assessment of this compound has been limited to its potential as an antiviral agent, specifically against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

In a study by Ito et al. (2001), this compound was evaluated for its ability to inhibit HIV-1 replication in H9 lymphocytes. The results indicated that this compound did not suppress HIV replication in this assay.[1] This was in contrast to another triterpenoid, moronic acid, which was isolated from the same propolis sample and demonstrated significant anti-HIV activity.[1][2][4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line | Description | Reference |

| IC50 (Cytotoxicity) | 0.205 µg/mL | H9 lymphocytes | 50% inhibitory concentration for cell growth | [1] |

| EC50 (Anti-HIV Activity) | No Suppression | H9 lymphocytes | 50% effective concentration for inhibiting viral replication | [1] |

| Therapeutic Index (TI) | Not Applicable | H9 lymphocytes | Ratio of IC50 to EC50 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of this compound, as described in the primary literature.

Isolation of this compound

This compound was isolated from a methanol extract of Brazilian propolis. The extract was subjected to repeated silica gel chromatography. The fraction containing this compound was further purified using preparative thin-layer chromatography (PTLC) with a solvent system of chloroform-methanol (20:1) followed by ethyl acetate-toluene-acetic acid (5:25:1) to yield the pure compound.[2]

Anti-HIV Assay

The anti-HIV activity of this compound was assessed using the H9 lymphocyte cell line infected with the IIIB isolate of HIV-1.[5] The concentration of the p24 antigen, a core protein of HIV, was measured in the cell-free supernatants four days post-infection using an in-house p24 antigen ELISA assay as an indirect measure of viral replication.[1][5] The 50% effective concentration (EC50) was determined as the concentration of the compound that inhibited viral replication by 50%.[1]

Cytotoxicity Assay

The cytotoxic effects of this compound were determined in parallel with the anti-HIV assay using mock-infected H9 cells.[5] Cell counts were performed using a Coulter counter to determine the 50% cytotoxic concentration (IC50), which is the concentration of the compound that is toxic to 50% of the cells.[1][5]

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the mechanism of action of this compound or its effects on any specific signaling pathways. The initial study focused on its antiviral activity and did not elucidate the molecular targets or pathways through which it exerts its cytotoxic effects. Further research is required to understand the molecular pharmacology of this compound.

Visualizations

Experimental Workflow for the Evaluation of this compound

The following diagram illustrates the experimental workflow from the isolation of this compound to its biological evaluation as an anti-HIV agent.

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound is a novel triterpenoid with a defined chemical structure and a preliminary in vitro toxicological profile. The initial investigation into its pharmacological properties did not identify it as a potent anti-HIV agent. However, the lack of extensive research presents an opportunity for further investigation. Future studies could explore a broader range of biological activities, including anti-inflammatory, anti-cancer, or antimicrobial effects, which are common among other triterpenoids. Elucidating its mechanism of action and its effects on cellular signaling pathways will be crucial in determining its potential as a therapeutic agent or a pharmacological tool. The development of synthetic analogs of this compound could also lead to compounds with enhanced potency and more favorable pharmacological profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Interactions of melatonin with various signaling pathways: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apitherapy.com [apitherapy.com]

- 4. Anti-AIDS agents. 48.(1) Anti-HIV activity of moronic acid derivatives and the new this compound-related triterpenoid isolated from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Preliminary Studies on Melliferone Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific preliminary studies on the cytotoxicity of "Melliferone" are not extensively available in current scientific literature, this guide focuses on the cytotoxic properties of melittin, the principal active component of bee venom, which serves as a relevant and well-researched proxy. The structural and functional characteristics of melittin provide a strong foundation for understanding the potential cytotoxic mechanisms of related compounds. This document outlines the quantitative data on melittin's cytotoxicity, details the experimental protocols used for its assessment, and visualizes the key signaling pathways involved in its mode of action.

Data Presentation: Quantitative Cytotoxicity of Melittin

The cytotoxic effect of melittin has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of melittin in various cancer cell lines as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Reference |

| HeLa | Cervical Cancer | 2.0 | 6 | [1] |

| 1.8 | 12 | [1] | ||

| 1.7 | 24 | [1] | ||

| NCI-H441 | Non-Small Cell Lung Cancer | ~2.0 | 72 | [1] |

| SGC-7901 | Gastric Cancer | ~4.0 | Not Specified | [2] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | |

| NCI-H460 | Non-Small Cell Lung Cancer | 4.32 - 8.48 | Not Specified | [3] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 4.32 - 8.48 | Not Specified | [3] |

| SUM159 | Triple-Negative Breast Cancer | 0.94 - 1.49 (µM) | Not Specified | [3][4] |

| SKBR3 | HER2-Enriched Breast Cancer | 0.94 - 1.49 (µM) | Not Specified | [3][4] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

A comprehensive understanding of the cytotoxic effects of a compound necessitates detailed and reproducible experimental protocols. Below are methodologies for key experiments used in the study of melittin's cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol for Melittin on HeLa Cells:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare various concentrations of melittin in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the melittin solutions to the respective wells. Include a vehicle control (medium without melittin).

-

Incubation: Incubate the plate for the desired time periods (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After incubation, remove the medium containing melittin and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C.[5] Afterward, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting cell viability against the concentration of melittin.

Apoptosis Analysis: Western Blotting for Bcl-2 Family Proteins and Caspases

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis induced by melittin.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Protocol Outline:

-

Cell Lysis: Treat NCI-H441 cells with melittin (e.g., 2 µg/mL) for 72 hours.[1] Lyse the cells using RIPA buffer to extract total protein.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins based on their molecular weight.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.[7][8]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Study

The following diagram illustrates a typical workflow for a preliminary in vitro study of a compound's cytotoxicity.

Caption: A typical workflow for an in vitro cytotoxicity study.

Melittin-Induced Mitochondrial Apoptosis Signaling Pathway

Melittin has been shown to induce apoptosis through the mitochondrial pathway. The following diagram illustrates the key steps in this process.

References

- 1. Melittin induces NSCLC apoptosis via inhibition of miR-183 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Honeybee venom and melittin suppress growth factor receptor activation in HER2-enriched and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. broadpharm.com [broadpharm.com]

- 7. kjpp.net [kjpp.net]

- 8. Melittin inhibits MPP+-induced HT22 cell death by suppressing Bax activation and improving mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Spectrum of Melliferone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid identified as 3-oxoolean-11-en-13β,28-olide, has been isolated from Brazilian propolis.[1][2] Propolis, a resinous mixture produced by honeybees, has long been recognized for its diverse bioactive properties, including antimicrobial and antiviral activities.[1][2] Triterpenoids, a class of natural products, are increasingly being investigated for their therapeutic potential, with some demonstrating a broad spectrum of antiviral activities.[1][3] This technical guide provides a comprehensive overview of the current scientific knowledge on the antiviral spectrum of this compound, with a focus on its anti-HIV activity. The information presented herein is intended to serve as a resource for researchers and professionals in the field of virology and drug development.

Quantitative Antiviral Data

The primary antiviral activity of this compound reported in the scientific literature is against the Human Immunodeficiency Virus type 1 (HIV-1).[2][4][5] The following table summarizes the available quantitative data for this compound and related compounds isolated from the same Brazilian propolis source.

| Compound | IC50 (µg/mL) | EC50 (µg/mL) | Therapeutic Index (TI) |

| This compound | 0.205 | No suppression | No suppression |

| Moronic acid | 18.6 | <0.1 | >186 |

| Betulonic acid | 1.8 | 0.22 | 8 |

| AZT (Zidovudine) | 500 | 0.002 | 173,000 |

-

IC50 (50% Inhibitory Concentration): The concentration of the compound that causes a 50% reduction in the viability of host cells (H9 lymphocytes).[2]

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.[2]

-

TI (Therapeutic Index): The ratio of IC50 to EC50, indicating the selectivity of the compound for the virus over the host cell.[2]

Experimental Protocols

While the precise, step-by-step protocol used in the original study on this compound is not publicly detailed, a representative experimental protocol for assessing the anti-HIV-1 activity of a compound in H9 lymphocytes using a p24 antigen capture assay is outlined below. This protocol is based on standard methodologies in the field.

Representative Anti-HIV-1 Assay in H9 Lymphocytes

1. Cell Culture and Maintenance:

-

Human T-lymphoblastoid H9 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (IC50 Determination):

-

H9 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

-

The test compound (this compound) is serially diluted and added to the wells.

-

A set of wells with untreated cells serves as a control.

-

The plate is incubated for a period corresponding to the duration of the antiviral assay.

-

Cell viability is assessed using a standard method, such as the MTT assay, to determine the IC50 value.

3. Antiviral Assay (EC50 Determination):

-

H9 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB isolate) at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, the test compound is added to the cell culture at various concentrations.

-

A positive control (e.g., AZT) and a negative control (no compound) are included.

-

The infected cells are incubated for a period of 4-7 days to allow for viral replication.

-

At the end of the incubation period, the cell culture supernatant is collected.

4. Quantification of Viral Replication (p24 Antigen ELISA):

-

The concentration of the HIV-1 p24 core antigen in the culture supernatant is quantified using a commercial p24 antigen capture ELISA kit.[6][7][8]

-

The ELISA is performed according to the manufacturer's instructions. Briefly, the supernatant is added to microtiter wells coated with anti-p24 antibodies. A second, enzyme-linked anti-p24 antibody is then added, followed by a substrate to produce a colorimetric signal.

-

The absorbance is read using a microplate reader, and the concentration of p24 is calculated from a standard curve.

-

The EC50 value is determined as the concentration of the compound that reduces the p24 antigen level by 50% compared to the untreated control.

Potential Mechanisms of Action and Signaling Pathways

The specific mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, studies on other pentacyclic triterpenoids isolated from natural sources suggest several potential antiviral mechanisms.[1][3][9] These compounds can interfere with various stages of the viral life cycle.

Caption: General viral life cycle stages as potential targets for antiviral triterpenoids.

Triterpenoids have been reported to inhibit viral entry by interfering with the interaction between the virus and host cell receptors.[1][3] Some triterpenoids can also inhibit viral replication by targeting viral enzymes such as reverse transcriptase or protease.[9] Further research is required to determine the precise mechanism by which this compound exerts its effects.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the evaluation of the antiviral activity of a novel compound like this compound.

Caption: A generalized workflow for the antiviral evaluation of natural products.

Conclusion and Future Directions

The available scientific evidence indicates that this compound exhibits inhibitory activity against HIV-1 in vitro, although it did not show suppression of viral replication at the concentrations tested in the initial study.[5] The broader antiviral spectrum of this compound remains to be explored. Future research should focus on:

-

Expanding the Antiviral Spectrum: Testing this compound against a wider range of viruses to determine if its activity extends beyond HIV-1.

-

Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it interferes with the viral life cycle.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to potentially enhance its antiviral potency and therapeutic index.

A deeper understanding of the antiviral properties of this compound could pave the way for the development of new therapeutic agents derived from natural sources.

References

- 1. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Anti-AIDS agents. 48.(1) Anti-HIV activity of moronic acid derivatives and the new this compound-related triterpenoid isolated from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apitherapy.com [apitherapy.com]

- 6. biochain.com [biochain.com]

- 7. ablinc.com [ablinc.com]

- 8. ablinc.com [ablinc.com]

- 9. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

Melliferone from Myrceugenia euosma: A Technical Guide to its Isolation and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Melliferone, a pentacyclic triterpenoid, from Myrceugenia euosma. It details the necessary experimental protocols, presents quantitative data on its biological activity, and visualizes the isolation workflow and potential mechanisms of action.

Introduction

Myrceugenia euosma (O. Berg) D. Legrand, a plant species belonging to the Myrtaceae family, is native to Southern Brazil, Uruguay, Northern Argentina, and Southeastern Paraguay.[1] It is recognized for its potential in medicinal applications and ecological restoration.[1] While direct isolation of this compound from Myrceugenia euosma has not been extensively documented, the compound has been successfully isolated from Brazilian propolis, where M. euosma is a primary botanical source.[2] this compound, along with other triterpenoids like moronic acid, has demonstrated significant biological activity, particularly as an anti-HIV agent.[2][3] This guide outlines a detailed methodology for the isolation of this compound, adapted from established protocols for propolis and general triterpenoid extraction from plant sources.

Data Presentation

The primary biological activity associated with this compound and its co-isolated triterpenoids is its anti-HIV potential. The following tables summarize the quantitative data from studies on these compounds.

Table 1: Anti-HIV Activity of Triterpenoids Isolated from Brazilian Propolis [2]

| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |

| This compound | > 4.0 | > 4.0 | > 1 |

| Moronic Acid | < 0.1 | 18.6 | > 186 |

| Anwuweizonic Acid | > 4.0 | > 4.0 | > 1 |

| Betulonic Acid | 1.0 | 18.5 | 18.5 |

| Zidovudine (AZT) | 0.004 | > 4.0 | > 1000 |

EC50: 50% effective concentration for inhibiting HIV-1 replication. IC50: 50% inhibitory concentration for cell growth. TI: Therapeutic Index (IC50/EC50).

Experimental Protocols

The following protocols are adapted from the successful isolation of this compound from Brazilian propolis and generalized for extraction from Myrceugenia euosma plant material.

1. Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Myrceugenia euosma should be collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying and Grinding: The collected plant material should be air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then ground into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

2. Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. Maceration with periodic agitation or sonication can be employed to enhance extraction efficiency.

-

Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This separates compounds based on their polarity. The chloroform fraction is typically enriched with triterpenoids.

4. Chromatographic Purification

-

Silica Gel Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are pooled.

-

Repeated Chromatography: The fractions containing the target compound (this compound) are further purified by repeated silica gel column chromatography, potentially using different solvent systems, until a pure compound is obtained.

5. Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Mandatory Visualizations

Caption: Workflow for the isolation of this compound from Myrceugenia euosma.

Caption: Potential anti-HIV mechanisms of oleanane-type triterpenoids.

Conclusion

This compound, a triterpenoid found in Myrceugenia euosma, represents a promising natural product with potential for further investigation in drug development, particularly in the context of anti-HIV research. The methodologies outlined in this guide provide a framework for its successful isolation and purification from its plant source. Further studies are warranted to fully elucidate the specific mechanism of action of this compound and to explore its full therapeutic potential.

References

- 1. Aspects of the reproductive biology of sympatric Myrtaceae: Myrceugenia euosma and Siphoneugena reitzii in southern Brazil [scielo.org.mx]

- 2. apitherapy.com [apitherapy.com]

- 3. Anti-AIDS agents. 48.(1) Anti-HIV activity of moronic acid derivatives and the new this compound-related triterpenoid isolated from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Melliferone in Anti-HIV Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the anti-HIV activity of Melliferone, a novel triterpenoid isolated from Brazilian propolis.[1][2][3][4][5][6] The included data and methodologies are intended to guide researchers in the screening and characterization of this compound and related compounds as potential anti-HIV agents.

Introduction

This compound is a naturally occurring triterpenoid that has demonstrated potential anti-HIV activity.[1][2][3][4][5][6] Triterpenoids as a class of compounds have been shown to target various stages of the HIV life cycle, including virus entry, reverse transcription, and maturation.[1][2][3][7][8][9][10] Specifically, derivatives of moronic acid, to which this compound is related, are suggested to inhibit a late stage in viral replication, likely virus maturation.[11] This document outlines the experimental procedures to quantify the anti-HIV efficacy and cytotoxicity of this compound.

Quantitative Data Summary

The anti-HIV activity of this compound and its related compounds, isolated from Brazilian propolis, was evaluated in H9 lymphocytes. The following table summarizes the key quantitative data from these experiments.[1][2][5]

| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |

| This compound | 0.205 | >100 | >488 |

| Moronic acid | <0.1 | >18.6 | >186 |

| Anwuweizonic acid | >100 | >100 | - |

| Betulonic acid | 1.9 | 19.2 | 10.1 |

| Zidovudine (AZT) | 0.004 | >100 | >25000 |

EC50: The concentration of the compound that inhibits 50% of viral replication. IC50: The concentration of the compound that is cytotoxic to 50% of the cells. Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for antiviral activity over cytotoxicity.

Experimental Protocols

The following protocols are based on the methodologies used in the initial characterization of this compound's anti-HIV activity and standard anti-HIV assay procedures.

Cell Culture and Virus Propagation

-

Cell Line: Human T-lymphocyte cell line H9.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strain: HIV-1 (e.g., IIIB strain).

-

Virus Propagation: HIV-1 is propagated in H9 cells, and the virus-containing supernatant is harvested and stored at -80°C. The viral titer is determined using a standard p24 antigen assay.

Anti-HIV Assay

This assay determines the ability of this compound to inhibit HIV-1 replication in H9 cells.

-

Materials:

-

H9 cells

-

HIV-1 stock

-

This compound (and other test compounds)

-

96-well microtiter plates

-

Culture medium

-

HIV-1 p24 Antigen ELISA kit

-

-

Procedure:

-

Seed H9 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the diluted compound to the appropriate wells. Include a no-drug control and a positive control (e.g., Zidovudine).

-

Infect the cells by adding 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

-

On day 7, centrifuge the plate to pellet the cells.

-

Collect the cell-free supernatant for p24 antigen analysis.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the drug concentration.

-

Cytotoxicity Assay

This assay determines the cytotoxic effect of this compound on H9 cells.

-

Materials:

-

H9 cells

-

This compound (and other test compounds)

-

96-well microtiter plates

-

Culture medium

-

Cell viability reagent (e.g., MTT, XTT) or a Coulter counter.

-

-

Procedure:

-

Seed H9 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include a no-drug control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

-

Determine cell viability using a standard method. For example, if using a Coulter counter, directly count the number of viable cells in each well.

-

Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the anti-HIV assay of this compound.

Proposed Signaling Pathway of this compound's Anti-HIV Action

Based on the mechanism of action of related triterpenoids, this compound is hypothesized to act as an HIV maturation inhibitor. This pathway illustrates the proposed point of intervention.

Caption: Proposed mechanism of this compound as an HIV maturation inhibitor.

References

- 1. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Derivatives that Inhibit Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Anti-AIDS agents. 48.(1) Anti-HIV activity of moronic acid derivatives and the new this compound-related triterpenoid isolated from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apitherapy.com [apitherapy.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Molecular targets of anti-HIV-1 triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triterpene derivatives that inhibit human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Melliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone is a novel triterpenoid isolated from Brazilian propolis that has demonstrated significant anti-HIV activity.[1][2] As with any potential therapeutic agent, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While validated methods for this compound are not yet established in the literature, the following protocols are based on established analytical methodologies for similar triterpenoid compounds.[3]

Analytical Techniques Overview

The selection of an analytical technique for this compound quantification will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

-

HPLC-DAD: A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.[4][5][6]

-

LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices.[7][8][9][10]

-

GC-MS: A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids, derivatization is often necessary.[11][12][13][14][15]

The following sections provide detailed protocols and data presentation guidelines for each of these techniques.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods for this compound quantification. These values are hypothetical and would need to be confirmed during method validation.

| Parameter | HPLC-DAD | LC-MS/MS | GC-MS (with derivatization) |

| Linear Range | 100 ng/mL - 10,000 ng/mL | 0.1 ng/mL - 1,000 ng/mL | 10 ng/mL - 5,000 ng/mL |

| Limit of Detection (LOD) | 30 ng/mL | 0.05 ng/mL | 5 ng/mL |

| Limit of Quantification (LOQ) | 100 ng/mL | 0.1 ng/mL | 10 ng/mL |

| Precision (%RSD) | < 5% | < 10% | < 5% |

| Accuracy (%Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |

| Matrix Effect | Low to Moderate | High (requires internal standard) | Moderate to High |

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

a. Sample Preparation (from Plasma)

-

To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

DAD Wavelength: Monitor at the absorbance maximum of this compound (to be determined, likely around 210 nm for triterpenoids).

c. Data Analysis

Quantification is based on a calibration curve generated from the peak area of this compound standards of known concentrations.

Caption: HPLC-DAD workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a highly sensitive and selective method for this compound quantification, ideal for pharmacokinetic studies.

a. Sample Preparation (from Plasma)

-